molecular formula C10H9BrCl2O3S B2583806 2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone CAS No. 886361-51-9

2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone

Cat. No. B2583806
CAS RN: 886361-51-9
M. Wt: 360.04
InChI Key: JWJCTECZTPRUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone” is a chemical compound with a molecular weight of 360.06 . It is a solid substance .


Physical And Chemical Properties Analysis

This compound has a melting point of 113-115°C . It is a solid substance .

Scientific Research Applications

Electrophilic Bromination Techniques

One research area explores the selective α-monobromination of various alkylaryl ketones using bromine sources like [BMPy]Br_3 and [Bmim]Br_3, demonstrating efficient, simple, and regioselective bromination methods for alkylaryl ketones under solvent-free conditions at room temperature. This method yields α-bromo-alkylaryl ketones with good selectivity and high efficiency, showcasing a potential application for 2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone in organic synthesis and medicinal chemistry research (W. Ying, 2011).

Synthesis of Heterocycles

Another application involves the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, employing a two-step synthesis starting from 2,3-diaminopyridine and benzoylacetone. This process leads to compounds with potential anxiolytic activity, highlighting the relevance of substituted ethanones in the development of new therapeutic agents (H. Liszkiewicz et al., 2006).

Triazoloquinoline Derivatives

The compound also finds use in the synthesis of triazoloquinoline derivatives, such as the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate, leading to ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate. Such derivatives are important for their potential pharmacological activities, demonstrating the compound's utility in creating biologically active molecules (N. Pokhodylo, M. Obushak, 2019).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

2-bromo-1-(2,3-dichloro-4-ethylsulfonylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrCl2O3S/c1-2-17(15,16)8-4-3-6(7(14)5-11)9(12)10(8)13/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJCTECZTPRUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)CBr)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrCl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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